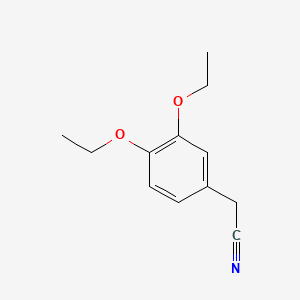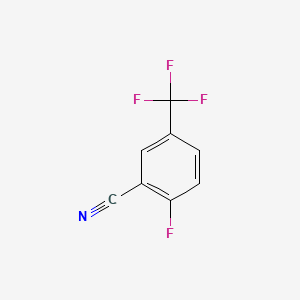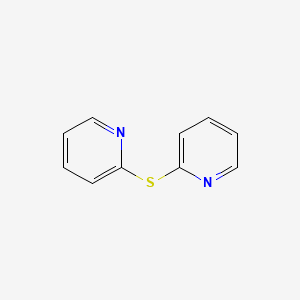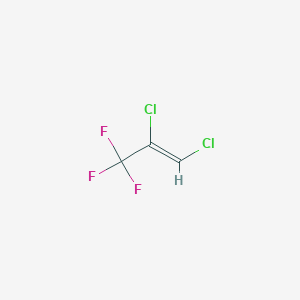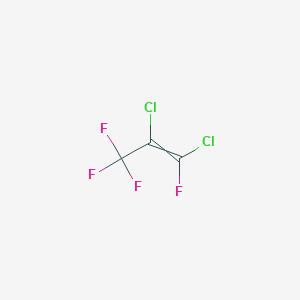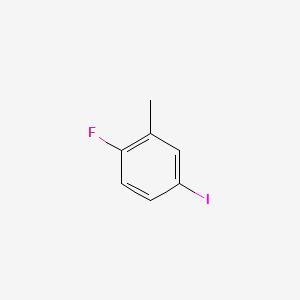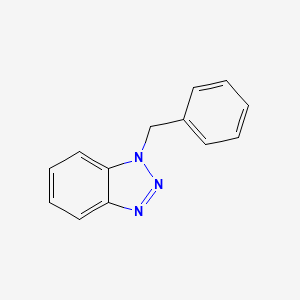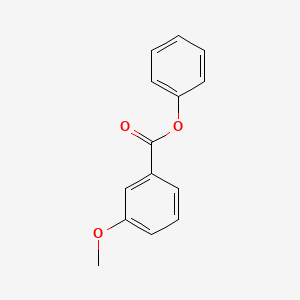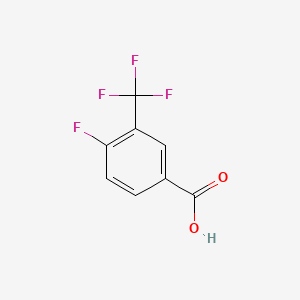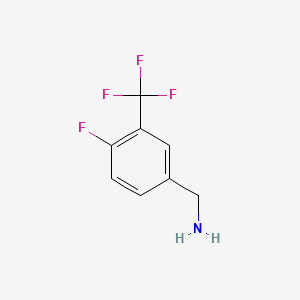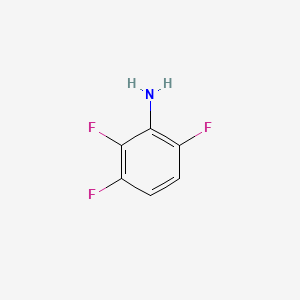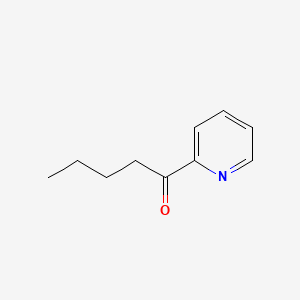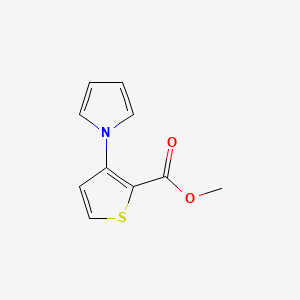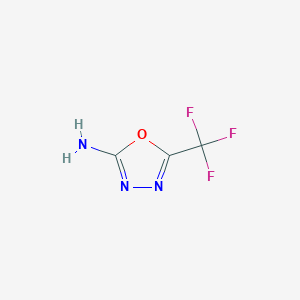![molecular formula C9H17BO B1297602 9-Methoxy-9-borabicyclo[3.3.1]nonane CAS No. 38050-71-4](/img/structure/B1297602.png)
9-Methoxy-9-borabicyclo[3.3.1]nonane
描述
9-Methoxy-9-borabicyclo[3.3.1]nonane is an organoborane compound known for its utility in organic synthesis. This compound is a derivative of 9-borabicyclo[3.3.1]nonane, which is widely used as a hydroboration reagent. The presence of a methoxy group in this compound enhances its reactivity and selectivity in various chemical reactions .
作用机制
Target of Action
9-Methoxy-9-borabicyclo[3.3.1]nonane, also known as B-Methoxy-9-BBN, is a pro-nucleophile and co-catalyst for indium-catalyzed allylations of methyl ethers and carbohydrate derivatives . It is also a catalyst for the preparation of linear allenes from other allenes .
Mode of Action
B-Methoxy-9-BBN is used in stereoconvergent Suzuki cross-coupling reactions and B-alkyl Suzuki-Miyaura cross-coupling reactions . It is also used in the preparation of borabicyclononanyl amino acid complexes for selective treatment of malignant melanoma . Furthermore, it is used in the asymmetric synthesis of isomerically pure allenyl boranes through insertion and borotropic rearrangement .
Biochemical Pathways
The compound’s highly regioselective addition on alkenes allows the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH . The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .
Pharmacokinetics
The pharmacokinetic properties of 9-Methoxy-9-borabicyclo[33Its molecular weight (15204) and empirical formula (C9H17BO) suggest that it may have certain ADME properties
Result of Action
The result of the action of this compound is the formation of various products depending on the reaction it is involved in. For instance, it can help in the formation of terminal alcohols from alkenes , or the formation of isomerically pure allenyl boranes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is thermally stable and less sensitive to oxygen and water when compared to other dialkyl boranes . This suggests that it can maintain its efficacy and stability under a variety of conditions.
生化分析
Biochemical Properties
9-Methoxy-9-borabicyclo[3.3.1]nonane plays a significant role in biochemical reactions, particularly in hydroboration processes. It interacts with various enzymes and proteins, facilitating the addition of boron to alkenes and alkynes. This compound is known to form complexes with biomolecules, enhancing their reactivity and selectivity. For instance, it has been used in the preparation of borabicyclononanyl amino acid complexes for the selective treatment of malignant melanoma .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of various enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a pro-nucleophile and co-catalyst in various biochemical reactions, including indium-catalyzed allylations of methyl ethers and carbohydrate derivatives. The compound’s ability to form stable complexes with enzymes and proteins leads to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies. Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At high doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s ability to form stable complexes with enzymes enhances its reactivity and selectivity in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization enhances its ability to interact with specific biomolecules and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: 9-Methoxy-9-borabicyclo[3.3.1]nonane is typically synthesized by the reaction of 1,5-cyclooctadiene with borane in the presence of methanol. The reaction is carried out in an ethereal solvent such as tetrahydrofuran. The mixture is refluxed at around 65°C to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified by vacuum distillation or recrystallization from tetrahydrofuran .
Types of Reactions:
Hydroboration: this compound is widely used in hydroboration reactions, where it adds across double bonds to form organoboranes.
Reduction: It can also act as a reducing agent for carbonyl compounds, acid chlorides, and alkenes.
Common Reagents and Conditions:
Hydroboration: Typically carried out in tetrahydrofuran at room temperature.
Oxidation: Hydrogen peroxide and potassium hydroxide in aqueous solution.
Reduction: Often performed in the presence of a solvent like tetrahydrofuran or hexane.
Major Products:
Alcohols: From the oxidation of organoboranes.
Amines: From the reduction of amides.
Alkanes: From the reduction of alkenes.
科学研究应用
9-Methoxy-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst in various organic reactions, including Suzuki cross-coupling reactions and allylations.
Material Science: Utilized in the preparation of boron-containing polymers and materials with unique properties.
Medicinal Chemistry: Investigated for its potential in the selective treatment of certain cancers, such as malignant melanoma.
相似化合物的比较
9-Borabicyclo[3.3.1]nonane: The parent compound, used widely in hydroboration reactions.
B-Iodo-9-borabicyclo[3.3.1]nonane: Another derivative used in similar applications but with different reactivity due to the presence of an iodine atom.
Uniqueness: 9-Methoxy-9-borabicyclo[3.3.1]nonane is unique due to the presence of the methoxy group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and catalysis .
属性
IUPAC Name |
9-methoxy-9-borabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO/c1-11-10-8-4-2-5-9(10)7-3-6-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGDGQYONLTNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191465 | |
| Record name | 9-Methoxy-9-borabicyclo(3.3.1)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38050-71-4 | |
| Record name | 9-Methoxy-9-borabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38050-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methoxy-9-borabicyclo(3.3.1)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038050714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxy-9-borabicyclo(3.3.1)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methoxy-9-borabicyclo[3.3.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 9-methoxy-9-borabicyclo[3.3.1]nonane in organic synthesis?
A: this compound (9-MeO-9-BBN) is a valuable reagent in organic synthesis, primarily known for its role in Suzuki-Miyaura cross-coupling reactions. [, ] These reactions are highly valuable for the formation of carbon-carbon bonds, particularly between aryl or vinyl halides and organoboron compounds.
Q2: How does the structure of this compound contribute to its reactivity?
A: The reactivity of 9-MeO-9-BBN can be attributed to the electron-deficient nature of the boron atom. The bicyclic structure contributes to the reagent's stability while the methoxy group serves as a leaving group, facilitating transmetalation with the palladium catalyst in Suzuki-Miyaura reactions. []
Q3: Has this compound been explored for any biological applications?
A: While primarily known for its role in organic synthesis, one study explored the potential use of this compound derivatives for Boron Neutron Capture Therapy (BNCT) for malignant melanoma. [] Researchers synthesized amino acid conjugates of 9-MeO-9-BBN designed to be substrates for tyrosinase, an enzyme overexpressed in melanoma cells. The study demonstrated increased uptake of the lead candidate in a tyrosinase-rich cell line compared to a tyrosinase-absent cell line. [] This suggests a potential avenue for targeted drug delivery in melanoma treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


